molecular formula C21H16N4O2 B11407193 13-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

13-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11407193
M. Wt: 356.4 g/mol
InChI Key: UMNZEBWCRMHFSM-UHFFFAOYSA-N
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Description

13-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves multiple steps, typically starting with the preparation of the core tricyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Detailed synthetic routes and conditions are usually proprietary and can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

13-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure .

Scientific Research Applications

13-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart from similar compounds is its specific tricyclic structure and the presence of unique functional groups.

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

13-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C21H16N4O2/c1-13-3-6-15(7-4-13)12-25-19-17(9-16(10-22)20(25)26)21(27)24-11-14(2)5-8-18(24)23-19/h3-9,11H,12H2,1-2H3

InChI Key

UMNZEBWCRMHFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=O)C#N)C(=O)N4C=C(C=CC4=N3)C

Origin of Product

United States

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